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beromycin, anthracycline

Cat. No.: B1173420
CAS No.: 12674-15-6
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Description

Historical Context and Discovery of Anthracyclines from Natural Sources

The story of anthracyclines begins in the mid-20th century, a period of intensive screening for novel antimicrobial and antitumor agents from microbial sources. Soil-dwelling bacteria of the genus Streptomyces proved to be a particularly rich source of bioactive compounds. wikipedia.org In the 1960s, a pivotal breakthrough occurred with the isolation of the first anthracycline, daunorubicin (B1662515) (initially named daunomycin), from Streptomyces peucetius. ethernet.edu.etsmolecule.com This discovery, made by researchers in Italy and France, unveiled a new class of compounds with potent antitumor activity. ethernet.edu.etsmolecule.com

Subsequent research efforts led to the discovery of a host of other anthracyclines from various Streptomyces species. nih.gov This includes the discovery of doxorubicin (B1662922), a close structural analog of daunorubicin, which was isolated from a mutant strain of S. peucetius and demonstrated a broader spectrum of anticancer activity. smolecule.com Another notable discovery from this era is beromycin, an anthracycline antibiotic produced by the species Streptomyces glomeratus. ethernet.edu.etnih.gov Research published in the late 1970s and early 1980s detailed the isolation of Streptomyces glomeratus sp. nov. (culture 3980) from a soil sample and its identification as a producer of both beromycin and another anthracycline, nogalamycin. nih.gov Early studies on beromycin also involved the investigation of spontaneous variants of S. glomeratus to enhance its production yield. dntb.gov.ua

The timeline below highlights some of the key discoveries in the early history of anthracyclines:

YearDiscovery/EventSignificance
1960sIsolation of daunorubicin from Streptomyces peucetius. ethernet.edu.etsmolecule.comMarks the discovery of the first anthracycline compound.
Late 1960sIsolation of doxorubicin from a mutant strain of S. peucetius. smolecule.comIntroduction of a highly effective and widely used anthracycline.
1978Identification of Streptomyces glomeratus sp. nov. as a producer of beromycin and nogalamycin. nih.govExpanded the known diversity of anthracycline-producing microorganisms.
1980Studies on spontaneous variants of Streptomyces glomeratus for increased beromycin production. dntb.gov.uaEarly research into optimizing the production of this specific anthracycline.

Classification and Structural Archetypes of the Anthracycline Class, Including Beromycin

The defining structural feature of an anthracycline is its tetracyclic aglycone, which is a four-ring system based on a naphthacenequinone scaffold. nih.gov This planar ring system is crucial for the primary mechanism of action of these compounds. Attached to this aglycone, typically at the C-7 position, is one or more sugar moieties. nih.gov The specific nature and arrangement of these sugar units, as well as substitutions on the aglycone, give rise to the diverse family of anthracycline compounds.

Beromycin is classified within this family of compounds. nih.gov Like other anthracyclines, it possesses the characteristic tetracyclic aglycone core with an attached sugar component. nih.gov The general structure of an anthracycline, which provides the framework for compounds like beromycin, is illustrated by the well-characterized anthracyclines doxorubicin and daunorubicin.

The table below provides a simplified comparison of the key structural features of some well-known anthracyclines, illustrating the archetypal structure of the class to which beromycin belongs.

CompoundKey Aglycone FeatureAttached Sugar(s)
Daunorubicin Hydroxyl group at C-13Daunosamine (B1196630)
Doxorubicin Hydroxyl group at C-14Daunosamine
Beromycin Tetracyclic aglyconeSugar moiety/moieties

Overview of Foundational Research Questions in Anthracycline Biology

The discovery of anthracyclines opened up new avenues of research in cancer biology and pharmacology. Several foundational questions have guided the scientific inquiry into these compounds from their initial discovery to the present day.

A primary area of investigation has been the mechanism of action of anthracyclines. Early research established that their planar tetracyclic structure allows them to intercalate between the base pairs of DNA, thereby interfering with DNA replication and transcription. ethernet.edu.etnih.gov Further studies revealed a second, and now widely accepted, critical mechanism: the inhibition of the nuclear enzyme topoisomerase II. nih.govdrugbank.com By stabilizing the complex between topoisomerase II and DNA, anthracyclines prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately, cell death. ethernet.edu.et

Another significant and persistent research question revolves around the issue of drug resistance . Both intrinsic and acquired resistance to anthracyclines are major obstacles in their clinical use. drugbank.com Research in this area has focused on understanding the molecular mechanisms of resistance, which can include increased drug efflux from the cell mediated by transporters like P-glycoprotein, alterations in topoisomerase II, and the activation of DNA damage repair pathways. nih.govdrugbank.com

Finally, a crucial area of foundational research has been the exploration of the structure-activity relationship of anthracyclines. This involves synthesizing and evaluating new analogs to identify compounds with improved therapeutic properties. This research aims to dissociate the potent anticancer activity from the limiting toxicities associated with this class of drugs. The study of naturally occurring anthracyclines like beromycin contributes to this body of knowledge by providing insights into the structural diversity and biological activities within this important class of compounds.

Properties

CAS No.

12674-15-6

Molecular Formula

MoNiO4

Synonyms

beromycin, anthracycline

Origin of Product

United States

Biosynthesis and Chemoenzymatic Engineering of Anthracyclines

Elucidation of Anthracycline Polyketide Biosynthesis Pathways

The core scaffold of anthracyclines is assembled by a type II polyketide synthase (PKS) system. bohrium.com This enzymatic machinery constructs the polyketide backbone through the iterative condensation of simple acyl-CoA precursors. bohrium.com The biosynthesis of well-known anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) begins with a propionyl-CoA starter unit, which is sequentially extended by nine malonyl-CoA units. This process is catalyzed by a minimal PKS complex comprising a heterodimeric ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). mdpi.com

The resulting linear polyketide chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the tetracyclic aglycone, the characteristic four-ring structure of anthracyclines. mdpi.com Key enzymes such as cyclases are responsible for dictating the specific folding pattern of the polyketide chain, which ultimately determines the final ring structure of the aglycone. For instance, in daunorubicin biosynthesis, the enzyme aklanonic acid methyl ester cyclase (dnrD) is involved in the formation of a crucial intermediate, aklaviketone, which is then further processed to yield the aglycone ε-rhodomycinone. mdpi.com

Core Polyketide Synthase (PKS) Enzymes in Daunorubicin Biosynthesis Function
DpsA (KSα) Ketoacyl synthase alpha subunit; catalyzes the condensation of acyl units.
DpsB (KSβ) Ketoacyl synthase beta subunit; chain length factor, determines the number of condensation steps.
DpsG (ACP) Acyl Carrier Protein; carries the growing polyketide chain.
DnrD Aklanonic acid methyl ester cyclase; involved in the proper cyclization of the polyketide chain.

Glycosylation and Post-Polyketide Tailoring Modifications in Anthracycline Production

Following the formation of the aglycone, a series of post-PKS tailoring modifications are essential for converting the polyketide intermediate into a biologically active anthracycline. bohrium.com These modifications, which include glycosylation, methylation, hydroxylation, and carboxylation, are responsible for the vast structural diversity observed within this class of compounds. bohrium.com

Glycosylation, the attachment of sugar moieties, is arguably the most critical tailoring step, as the sugar component is indispensable for the molecule's ability to interact with DNA and exert its cytotoxic effects. wikipedia.org The deoxysugar L-daunosamine is a common feature in many clinically important anthracyclines. researchgate.net Its biosynthesis begins with D-glucose-1-phosphate and proceeds through a series of enzymatic steps to produce an activated sugar donor, dTDP-L-daunosamine. mdpi.com Glycosyltransferase (GT) enzymes then catalyze the transfer of this sugar to the anthracyclinone scaffold. bohrium.com For example, the glycosyltransferase DnrS is responsible for attaching dTDP-L-daunosamine to ε-rhodomycinone during daunorubicin biosynthesis. mdpi.com

Other tailoring enzymes further modify the glycosylated intermediate. In the doxorubicin pathway, the esterase DnrP and the O-methyltransferase DnrK perform modifications before the cytochrome P450 oxygenase DoxA catalyzes the final hydroxylation steps to produce daunorubicin and then doxorubicin. mdpi.com

Key Tailoring Enzymes in Daunorubicin/Doxorubicin Biosynthesis Function
DnmL, DnmM, DnmU, DnmV, DnmZ Enzymes involved in the biosynthesis of the deoxysugar dTDP-L-daunosamine.
DnrS/DnrQ Glycosyltransferase complex that attaches the sugar moiety to the aglycone.
DnrP An esterase that modifies the glycosylated intermediate.
DnrK A 4-O-methyltransferase that catalyzes a key methylation step.
DoxA A cytochrome P450 monooxygenase that performs C-13 oxidation and C-14 hydroxylation. mdpi.com

Genetic and Metabolic Engineering Strategies for Enhanced Anthracycline Biosynthesis and Novel Analogue Generation

The elucidation of anthracycline biosynthetic pathways has provided a roadmap for genetic and metabolic engineering to improve production titers and generate novel analogues. bohrium.com One successful strategy is combinatorial biosynthesis, which involves expressing genes from different anthracycline pathways in a single host to create hybrid compounds. researchgate.net For example, introducing genes for sugar biosynthesis and N,N-dimethylation from the aclarubicin (B47562) and rhodomycin (B1170733) pathways into the doxorubicin producer Streptomyces peucetius has led to the successful production of N,N-dimethyldaunorubicin, a derivative with potentially reduced cytotoxicity. researchgate.net

Metabolic engineering approaches focus on increasing the supply of essential precursors for polyketide synthesis. By overexpressing genes involved in central carbon metabolism, such as those for acetyl-CoA and malonyl-CoA production, the carbon flux can be directed more efficiently towards anthracycline biosynthesis, leading to enhanced yields.

Furthermore, the substrate flexibility of certain tailoring enzymes, particularly glycosyltransferases, can be exploited to generate glycodiversified anthracyclines. Engineering strains to produce alternative sugar donors and pairing them with permissive glycosyltransferases can lead to the creation of libraries of novel glycosylated analogues. This approach has been used to create epirubicin (B1671505) (4'-epi-doxorubicin), an important chemotherapy drug, by introducing a heterologous ketoreductase gene into a mutant of S. peucetius that is blocked in its native daunosamine (B1196630) biosynthesis. researchgate.net

Engineering Strategy Approach Example Outcome
Combinatorial Biosynthesis Heterologous expression of genes from different biosynthetic gene clusters (BGCs).Production of N,N-dimethyldaunorubicin by introducing aclarubicin and rhodomycin genes into S. peucetius. researchgate.net
Precursor Engineering Overexpression of genes in central metabolism to increase the supply of starter/extender units (e.g., malonyl-CoA).Enhanced production titers of anthracyclines.
Glycodiversification Introducing alternative sugar biosynthesis genes and exploiting flexible glycosyltransferases.Fermentative production of epirubicin by expressing an alternative 4-ketoreductase. researchgate.net

Chemoenzymatic and Synthetic Methodologies for Beromycin and Related Anthracycline Derivatives

Beromycin is an anthracycline antibiotic that has been noted to form complexes with DNA, thereby inhibiting nucleic acid synthesis. nih.gov However, detailed pathways for its specific biosynthesis or chemoenzymatic synthesis are not extensively documented in recent literature. The development of novel anthracycline derivatives often relies on chemoenzymatic and synthetic approaches that combine the precision of enzymatic catalysis with the versatility of chemical reactions. mdpi.com

Chemoenzymatic synthesis offers a powerful route to novel analogues by enabling regioselective modifications on complex molecular scaffolds, often without the need for cumbersome protecting group chemistry. nih.gov This methodology can involve using enzymes like transaminases or lipases to perform a specific modification, followed by traditional chemical synthesis steps to complete the molecule. nih.govmdpi.com For instance, a two-step chemoenzymatic route can use a transaminase to create a reactive aldehyde at a specific position on an antibiotic, which can then be selectively modified through chemical reductive amination. nih.gov

In the context of anthracycline-like compounds, the biosynthesis of related molecules such as the saquayamycins provides insight into how nature generates structural diversity that can be mimicked by chemoenzymatic methods. Saquayamycins are decorated with several different sugar moieties, including the unique aminosugar rednose. thieme-connect.comjst.go.jpnih.gov The biosynthetic pathway for these compounds utilizes flexible glycosyltransferases capable of attaching this variety of sugars. thieme-connect.com This enzymatic machinery is a valuable tool for chemoenzymatic approaches, where these enzymes could be used in vitro or in vivo to glycosylate novel, synthetically-derived aglycones, thereby generating new hybrid compounds that are inaccessible through purely synthetic or biological methods. thieme-connect.com

Molecular and Cellular Mechanisms of Anthracycline Action

Nucleic Acid Intercalation and DNA Binding Dynamics

A primary mechanism of action for anthracyclines is their ability to intercalate into DNA. The planar anthraquinone (B42736) ring structure of these molecules inserts between the base pairs of the DNA double helix. wikipedia.orgmdpi.com This intercalation physically obstructs the processes of DNA replication and transcription, contributing to the cytotoxic effects of these drugs. wikipedia.org The sugar moiety of the anthracycline molecule typically resides in the minor groove of the DNA, where it interacts with adjacent base pairs, further stabilizing the drug-DNA complex. wikipedia.orgresearchgate.net

Beromycin, an anthracycline antibiotic, forms complexes with both native and denatured DNA, as well as ribosomal RNA. nih.gov However, its binding dynamics show some distinct characteristics compared to other anthracyclines like rubomycin or carminomycin. nih.gov Beromycin exhibits a comparatively low DNA binding constant and has a lesser effect on increasing the melting temperature and viscosity of DNA. nih.gov A peculiar feature of beromycin is its very slow binding to DNA, with complex formation taking up to 60 minutes to complete. nih.gov This lower affinity for DNA may contribute to its comparatively lower biological activity. nih.gov

Computational studies on another anthracycline, berubicin, have provided further insights into the deintercalation process. These studies reveal a three-step mechanism involving two stable states—the intercalated state and the minor groove-bound state—and a reshuffling state. nih.gov The rate-limiting step in deintercalation is the transition from the intercalated to the reshuffling state. nih.gov

Table 1: Comparative DNA Binding Characteristics of Beromycin

Feature Beromycin Other Anthracyclines (e.g., Rubomycin, Carminomycin)
DNA Binding Constant Low Higher
Effect on DNA Melting Temperature Less pronounced increase More significant increase
Effect on DNA Viscosity Less pronounced increase More significant increase
Binding Kinetics Very slow (completion in 60 minutes) Faster
Affinity to DNA Lower Higher

Topoisomerase II Modulation: Differential Inhibition of Isoforms (Topoisomerase IIα and Topoisomerase IIβ)

Anthracyclines are potent inhibitors of topoisomerase II (Top2), a nuclear enzyme crucial for managing DNA topology during replication, transcription, and chromosome segregation. nih.govnih.govmdpi.com These drugs act as "poisons" to the enzyme, stabilizing the transient Top2-DNA cleavage complex. nih.govnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of cell death pathways. nih.govnih.gov

There are two human isoforms of topoisomerase II: Top2α and Top2β. nih.gov The action of anthracyclines on Top2α is considered the primary basis for their anticancer activity, as this isoform is highly expressed in proliferating cells and plays a key role in replication. nih.gov Conversely, the interaction with Top2β, which is expressed in both proliferating and quiescent cells, is thought to be a major contributor to the cardiotoxic side effects of anthracyclines. nih.gov Some evidence suggests that Top2β is involved in the transcriptional regulation of specific genes in terminally differentiated cells like cardiomyocytes. nih.gov Catalytic inhibitors of Top2, such as dexrazoxane, have been shown to protect cardiomyocytes from anthracycline toxicity, potentially by modulating the activity of these isoforms differently in cardiac and cancer cells. nih.gov

Induction of DNA Damage and DNA Repair Pathway Perturbations

The stabilization of the topoisomerase II-DNA cleavage complex by anthracyclines leads to the formation of persistent DNA double-strand breaks (DSBs). nih.govnih.govresearchgate.net This accumulation of DNA damage triggers cellular DNA damage response pathways. researchgate.net If the damage is too extensive to be repaired, it can lead to cell cycle arrest and apoptosis. researchgate.net Research has shown that anthracyclines like doxorubicin (B1662922) induce DSBs preferentially around the promoters of active genes, suggesting that transcription-coupled processes may enhance the drug-induced DNA damage. nih.gov

The efficacy of anthracyclines can be influenced by the cell's capacity for DNA repair. nih.gov Tumor cells with increased DNA repair capabilities may exhibit resistance to these drugs. nih.gov Conversely, deficiencies in DNA repair pathways, such as those involving the BRCA genes, can increase sensitivity to DNA-damaging agents. researchgate.net

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation Pathways

A significant component of anthracycline-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov This occurs through a process known as redox cycling. The anthraquinone moiety of the anthracycline molecule can be reduced by various cellular reductases to a semiquinone free radical. frontiersin.orgoncohemakey.com This semiquinone then reacts with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. oncohemakey.com This cycle can repeat, leading to a continuous production of superoxide.

Superoxide can be converted to hydrogen peroxide, which in the presence of ferrous iron, can generate highly reactive hydroxyl radicals via the Fenton reaction. mdpi.com These ROS can damage a wide range of cellular components, including DNA, proteins, and lipids, contributing to both the anticancer effects and the toxic side effects of anthracyclines. frontiersin.orgoncohemakey.com The heart is particularly susceptible to this oxidative damage due to its lower levels of antioxidant enzymes compared to other organs. nih.gov

Mitochondrial Dysfunction and Related Cellular Processes

Mitochondria are a primary target of anthracycline-induced toxicity. frontiersin.orgnih.govnih.gov These drugs can accumulate in the inner mitochondrial membrane due to their affinity for cardiolipin, a phospholipid abundant in this membrane. nih.gov This accumulation has several detrimental effects on mitochondrial function.

Anthracyclines can interfere with the mitochondrial electron transport chain (ETC), particularly at complexes I and II, impairing mitochondrial respiration and ATP production. frontiersin.org This disruption of the ETC can also lead to increased electron leakage and a subsequent rise in mitochondrial ROS production, further exacerbating oxidative stress. frontiersin.org The combination of impaired energy production and increased oxidative damage can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. frontiersin.org

Modulation of Intracellular Signal Transduction Cascades and Cellular Homeostasis

Anthracyclines can significantly alter various intracellular signal transduction pathways, disrupting cellular homeostasis. The DNA damage and oxidative stress induced by these drugs activate stress-response pathways, including those involving p53 and mitogen-activated protein kinases (MAPKs) like JNK and p38. nih.govnih.gov The activation of these pathways can promote cell cycle arrest and apoptosis. nih.gov

Furthermore, anthracyclines have been shown to affect calcium homeostasis. nih.govmdpi.com They can lead to calcium overload in the sarcoplasmic reticulum and mitochondria, which can trigger mitochondrial damage, enhance oxidative stress, and contribute to cell death. nih.gov Alterations in signaling pathways controlling cardiomyocyte survival, inflammation, and gene expression are also implicated in the cardiotoxic effects of these drugs. nih.gov For instance, the anticancer agent bleomycin, while not an anthracycline, has been shown to modulate intracellular signaling through pathways involving TGF-beta1 and Smad proteins. nih.gov

Mechanisms of Anthracycline-Induced Cell Death Modalities (Apoptosis, Necrosis, Ferroptosis, Pyroptosis)

Anthracyclines can induce cell death through multiple pathways, with apoptosis being a major contributor to their therapeutic and toxic effects. nih.govnih.gov

Apoptosis: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by anthracyclines. nih.gov The intrinsic pathway is triggered by mitochondrial dysfunction and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3. nih.govdoi.org The extrinsic pathway can be activated through the upregulation of Fas/FasL, leading to the activation of caspase-8. nih.gov

Necrosis: In addition to apoptosis, high concentrations of anthracyclines or severe cellular damage can lead to necrotic cell death. This is often associated with extensive oxidative stress, ATP depletion, and loss of membrane integrity. frontiersin.org

Ferroptosis: There is growing evidence that ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, plays a role in anthracycline-induced cardiotoxicity. nih.govfrontiersin.org Anthracyclines can disrupt iron metabolism, leading to an increase in intracellular free iron, which can potentiate ROS production and lipid peroxidation. frontiersin.org

Pyroptosis: While less studied in the context of anthracycline action, pyroptosis is a pro-inflammatory form of programmed cell death that may also be involved. Some studies suggest that anthracyclines can activate inflammasomes, such as NLRP3, which can lead to pyroptotic cell death. frontiersin.org

Chromatin Remodeling and Epigenetic Modifications (e.g., Histone Eviction, microRNA Modulation)

Beyond their well-documented role as topoisomerase II inhibitors, anthracyclines such as beromycin exert significant influence on the nuclear environment through the induction of chromatin remodeling and various epigenetic modifications. These actions represent a distinct, yet complementary, aspect of their molecular mechanism, contributing profoundly to their cytotoxic effects. Key among these processes are the physical eviction of histones from chromatin and the extensive modulation of non-coding RNAs, particularly microRNAs (miRNAs).

Histone Eviction: A Novel Mechanism of Chromatin Damage

A pivotal discovery in anthracycline pharmacology is their ability to induce "chromatin damage" by physically ejecting histone proteins from open chromosomal regions. nih.govresearchgate.net This mechanism is notably independent of the drug's capacity to generate DNA double-strand breaks (DSBs) through topoisomerase II poisoning. nih.govscilit.com Research has demonstrated that anthracyclines like doxorubicin and daunorubicin (B1662515) are potent inducers of this histone eviction. researchgate.net The consequences of this action are multifaceted, leading to a significant deregulation of the cell's transcriptional landscape. nih.govresearchgate.net

Interestingly, not all anthracyclines exhibit the same balance of activities. Some variants, like aclarubicin (B47562), are effective anticancer agents primarily through histone eviction, causing minimal to no DSBs. nih.gov This highlights that chromatin damage is a major cytotoxic mechanism in its own right and not merely a secondary effect of DNA damage. nih.gov This distinction suggests that the anticancer efficacy of certain anthracyclines can be uncoupled from their DNA-damaging activity, with histone eviction being a primary driver of cell death. nih.gov

Table 1: Comparison of Cellular Damage Mechanisms by Anthracyclines and Other Topoisomerase Inhibitors

Compound Class Primary DNA Damage (DSBs) Chromatin Damage (Histone Eviction)
Doxorubicin Anthracycline Yes Yes
Daunorubicin Anthracycline Yes Yes
Aclarubicin Anthracycline No / Minimal Yes

| Etoposide | Non-Anthracycline Topo II Inhibitor | Yes | No / Minimal |

MicroRNA Modulation: Epigenetic Regulation of Gene Expression

Anthracyclines also profoundly alter the epigenetic landscape by modulating the expression of microRNAs (miRNAs). These small, non-coding RNA molecules are crucial post-transcriptional regulators of gene expression and are deeply involved in numerous cellular processes, including proliferation, apoptosis, and drug resistance. nih.gov The dysregulation of miRNA expression is a hallmark of many cancers, and anthracyclines can further modify these expression patterns, influencing therapeutic outcomes. nih.govfrontiersin.org

Studies have shown that anthracycline treatment leads to significant changes in the expression profiles of specific miRNAs. For instance, treatment with doxorubicin has been observed to modulate the levels of miR-34a-5p, miR-122-5p, and miR-885-5p. nih.gov Such alterations can have far-reaching effects on cellular signaling pathways. Certain miRNAs are known to contribute to chemotherapy resistance. For example, elevated expression of miR-125b has been linked to resistance to daunorubicin in leukemia cells by inhibiting apoptosis. jcancer.org Similarly, miR-141 has been implicated in resistance to other chemotherapeutic agents. jcancer.org

Table 2: Examples of microRNAs Modulated by Anthracyclines and Their Cellular Impact

microRNA Observed Change with Anthracycline Associated Cellular Process / Impact
miR-125b Elevated Promotes resistance to daunorubicin by inhibiting apoptosis. jcancer.org
miR-141 Elevated Implicated in chemoresistance. jcancer.org
miR-34a Modulated Facilitates cardiomyocyte apoptosis and senescence. nih.gov
miR-29b Downregulated (in myocardium) Overexpression can decrease doxorubicin-induced apoptosis. mdpi.com
miR-499 Modulated Expression correlated with anthracycline dose and cardiac injury. mdpi.com

| miR-208 | Modulated | Associated with apoptosis and oxidative stress. nih.gov |

Structure Activity Relationships Sar and Rational Design of Anthracycline Analogues

Elucidation of Critical Structural Determinants for Biological Activity: Aglycone and Glycone Moieties

The anthracycline scaffold is characterized by two principal components: the aglycone and the glycone (sugar) moiety, both of which are crucial for its biological function.

The aglycone is a tetracyclic 7,8,9,10-tetrahydro-5,12-naphtacenoquinone structure. uniroma1.itutupub.fi This planar aromatic ring system is the intercalating part of the molecule, inserting itself between the base pairs of the DNA double helix. mdpi.comineosopen.org This intercalation is a primary mechanism of action for anthracyclines, physically obstructing DNA replication and transcription processes. ineosopen.orgnih.gov The quinone-hydroquinone groups within the aglycone also contribute to the molecule's activity through the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components like DNA, proteins, and lipids. ineosopen.org

The glycone moiety, typically an amino sugar like daunosamine (B1196630), is attached to the C-7 position of the aglycone. hilarispublisher.com This sugar portion resides in the minor groove of the DNA helix and is essential for stabilizing the drug-DNA complex. mdpi.comnih.gov The sugar's orientation and charge play a significant role in DNA binding affinity and sequence selectivity. mdpi.comsemanticscholar.org Furthermore, the glycone is a critical determinant for the drug's ability to act as a topoisomerase II poison, which is a key aspect of its anticancer effect. nih.govnih.gov The interaction of the sugar moiety with the DNA-topoisomerase ternary complex is vital for trapping the enzyme, leading to DNA strand breaks and subsequent cell death. nih.gov Thus, while the aglycone acts as the DNA intercalator, the glycone moiety is responsible for minor groove binding, base-pair selectivity, and mediating the interaction with topoisomerase II. semanticscholar.org

Impact of Sugar Moiety Modifications (e.g., N-alkylation, N,N-dimethylation) on DNA Interactions and Topoisomerase Inhibition

Modifications to the sugar moiety can profoundly alter the pharmacological profile of anthracyclines. Changes to the amino group at the 3'-position of the sugar are particularly impactful.

N-alkylation and N,N-dimethylation of the amino sugar have been shown to modulate cytotoxicity and the mechanism of action. For instance, N,N-dimethylated anthracyclines, such as N,N-dimethyldoxorubicin, exhibit strongly improved cellular uptake compared to their counterparts with a primary amine. nih.gov Studies have shown that N,N-dimethylation leads to enhanced histone eviction from chromatin, a mechanism of chromatin damage that contributes significantly to cytotoxicity. nih.govnih.gov Interestingly, some dimethylated structures fail to induce DNA double-strand breaks, a hallmark of topoisomerase II poisoning, yet they remain highly cytotoxic. nih.gov This suggests that N,N-dimethylation can shift the primary mechanism of cell killing away from DNA cleavage towards other pathways like chromatin damage. nih.gov

This modification can also influence how the drug interacts with cellular efflux pumps. Increased N-methylation has been observed to enhance cytotoxicity in multidrug-resistant cells that overexpress P-glycoprotein (P-gp). researchgate.net This effect is associated with increased drug accumulation due to reduced cellular efflux, suggesting that the steric hindrance from the methyl groups may impair the interaction between the drug and the P-gp transporter. researchgate.net The stereochemistry of the sugar is also critical; for example, doxorubicin (B1662922) isomers with an axially positioned amine show poor histone eviction and limited cytotoxicity compared to those with an equatorial amine. nih.gov

The table below summarizes the differential effects of sugar moiety modifications on the biological activities of anthracyclines.

ModificationCellular UptakeHistone EvictionDNA Double-Strand Break InductionCytotoxicity in P-gp Overexpressing Cells
Primary Amine (e.g., Doxorubicin) StandardLowerHighLow (subject to efflux)
N,N-dimethylated Amine IncreasedHigherLow to negligibleHigh (circumvents efflux)

Aglycone Modifications and Their Influence on Specific Molecular Mechanisms of Action

While the sugar moiety is a key target for modification, alterations to the aglycone chromophore also significantly influence biological activity. These modifications can affect DNA binding, stacking interactions, and the drug's interaction with proteins in the major groove of the DNA-drug complex. tmu.edu.tw

A notable example is idarubicin (B193468), which lacks the C4 methoxy group present in its parent compound, daunorubicin (B1662515). This seemingly minor change results in a different binding surface in the major groove of the DNA. tmu.edu.tw The absence of the bulky methoxy group may alter how proteins recognize and interact with the drug-DNA complex, potentially contributing to idarubicin's distinct activity profile. tmu.edu.tw Another modification, the removal of the O11 hydroxyl group in the B ring, creates a void in the intercalation space between DNA base pairs, which can affect the stacking interactions between the aglycone and the DNA. tmu.edu.tw Such changes demonstrate that even subtle alterations to the aglycone can fine-tune the molecular interactions that underpin the drug's mechanism of action. tmu.edu.tw

Principles of Rational Drug Design for Modulating Anthracycline Efficacy and Selectivity

Rational drug design aims to create new anthracycline analogues with improved therapeutic indices—that is, enhanced anticancer efficacy and reduced off-target toxicity. nih.govnih.gov The design process is guided by the structure-activity relationships elucidated from previous studies.

Key principles in the rational design of anthracyclines include:

Enhancing DNA Binding Affinity and Specificity : One strategy is to increase the affinity of the drug for DNA. This has been achieved by creating bisanthracyclines, where two anthracycline molecules are linked together. These molecules can bisintercalate and bind to a larger 6-base-pair DNA sequence, resulting in DNA binding constants that are thousands of times greater than that of the parent monomeric drug. mdpi.comsemanticscholar.org

Modulating Interaction with Topoisomerase II : Since topoisomerase II is the primary therapeutic target, modifications are designed to enhance the poisoning of the cancer-relevant Top2α isoform while minimizing interactions with the Top2β isoform, which is implicated in cardiotoxicity. nih.govnih.gov

Altering the Mechanism of Cytotoxicity : As seen with N,N-dimethylated analogues, drug design can aim to shift the cytotoxic mechanism. By emphasizing pathways like histone eviction over the induction of DNA double-strand breaks, it may be possible to develop compounds that are less likely to cause the DNA damage associated with long-term side effects. nih.govnih.gov

Improving Selectivity through Conformational Targeting : A general principle of rational design is to exploit differences in the flexibility and conformational states of target and off-target proteins. acs.org Designing a molecule that binds specifically to a conformation unique to the target enzyme can confer high selectivity. acs.orgchoderalab.org This approach involves a deep understanding of the structural dynamics of the target proteins.

Ultimately, the goal is to develop novel compounds by making targeted chemical modifications that optimize the drug's interaction with its intended molecular targets while minimizing interactions with components that lead to adverse effects. nih.govacs.org

Mechanisms of Cellular Resistance to Anthracyclines in Preclinical Research Models

Role of ATP-Binding Cassette (ABC) Transporters in Drug Efflux and Multidrug Resistance

One of the most well-characterized mechanisms of resistance to anthracyclines is the overexpression of ATP-binding cassette (ABC) transporters. frontiersin.orgwordpress.comfrontiersin.org These transmembrane proteins function as energy-dependent efflux pumps, actively removing a wide range of structurally and mechanistically diverse chemotherapeutic agents, including anthracyclines, from the cancer cell. frontiersin.orgyoutube.com This reduces the intracellular drug concentration to sub-lethal levels, rendering the cells resistant. This phenomenon is often referred to as multidrug resistance (MDR). frontiersin.org

Several members of the ABC transporter superfamily have been implicated in anthracycline resistance:

P-glycoprotein (P-gp/ABCB1): This is the most extensively studied ABC transporter and a primary contributor to MDR. nih.govnih.gov Overexpression of P-gp has been consistently shown in preclinical models to confer high levels of resistance to anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515). nih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another key transporter capable of effluxing anthracyclines and their metabolites, often conjugated with glutathione (B108866). nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is a half-transporter that forms a functional homodimer. It has a broad substrate specificity and has been shown to transport various anthracyclines, contributing to resistance in a range of cancer cell lines. frontiersin.org

The following table summarizes the key ABC transporters involved in anthracycline resistance and their substrates.

TransporterGene NameCommon Anthracycline Substrates
P-glycoproteinABCB1Doxorubicin, Daunorubicin, Epirubicin (B1671505)
Multidrug Resistance-Associated Protein 1ABCC1Doxorubicin, Daunorubicin
Breast Cancer Resistance ProteinABCG2Doxorubicin, Mitoxantrone (B413)

Alterations in Target Enzyme Expression and Activity: Topoisomerase II Modulation

The primary intracellular target of anthracyclines is topoisomerase II (Topo II), a nuclear enzyme essential for DNA replication and chromosome segregation. nih.govmdpi.com Anthracyclines poison Topo II by stabilizing the transient DNA-enzyme cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death. mdpi.comembopress.org Alterations in Topo II can significantly reduce the efficacy of these drugs. nih.govwikipedia.org

Mechanisms of Topo II-mediated resistance include:

Reduced Topo II Expression: A decrease in the cellular levels of Topo II, particularly the alpha isoform which is highly expressed in proliferating cells, leads to a reduction in the number of drug targets. nih.govnih.gov This directly correlates with decreased sensitivity to anthracyclines.

Mutations in the Topo II Gene: Mutations in the gene encoding Topo II can alter the enzyme's structure, preventing the binding of anthracyclines or affecting the stability of the cleavage complex. wikipedia.org This can result in a drug-resistant enzyme that retains its normal cellular function. nih.gov For instance, studies have shown that specific mutations can impact the drug-stimulated DNA cleavage activity of Topo II. nih.gov

Enhanced Detoxification Systems and Antioxidant Defense Mechanisms

Cancer cells can develop resistance to anthracyclines by upregulating their detoxification and antioxidant capacities. These systems help to neutralize the drug and mitigate its cytotoxic effects, particularly the generation of reactive oxygen species (ROS).

Glutathione (GSH) and Glutathione S-Transferases (GSTs): The glutathione system plays a pivotal role in cellular detoxification. nih.gov Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione to various xenobiotics, including some anthracyclines, making them more water-soluble and facilitating their export from the cell, often via ABC transporters like MRP1. nih.gov

Antioxidant Enzymes: Anthracycline metabolism can lead to the production of ROS, which contributes to their cardiotoxicity and, to some extent, their anticancer activity. oncohemakey.com Resistant cells often exhibit increased expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. oncohemakey.com These enzymes help to neutralize ROS, thereby reducing drug-induced oxidative stress and apoptosis.

Modulation of Apoptotic and Cell Survival Signaling Pathways in Resistant Phenotypes

Apoptosis, or programmed cell death, is a major mechanism by which anthracyclines eliminate cancer cells. iu.edu Evasion of apoptosis is a hallmark of cancer and a critical component of drug resistance. nih.gov Resistant cells often have alterations in apoptotic and cell survival signaling pathways.

Key pathways involved include:

The p53 Pathway: The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage, including that induced by anthracyclines. escholarship.org In response to drug-induced DNA breaks, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. escholarship.orgfrontiersin.org Mutations or inactivation of p53 can therefore confer resistance by allowing cells to bypass this crucial checkpoint. escholarship.org

The Bcl-2 Family of Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the integrity of the mitochondrial outer membrane. iu.edu Overexpression of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can increase the threshold for apoptosis, making cells more resistant to anthracycline-induced cell death. iu.edu

Survival Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and inhibit apoptosis, thereby contributing to anthracycline resistance. iu.edu

The table below outlines some of the key proteins and their roles in modulating apoptosis in the context of anthracycline resistance.

Protein/FamilyFunction in ApoptosisAlteration in Resistant Cells
p53Induces apoptosis in response to DNA damageMutation or inactivation
Bcl-2Anti-apoptoticOverexpression
Bcl-xLAnti-apoptoticOverexpression
BaxPro-apoptoticDownregulation or inactivation
BakPro-apoptoticDownregulation or inactivation

Metabolic Reprogramming and Adaptation in Anthracycline-Resistant Cell Models

Emerging evidence indicates that metabolic reprogramming is a key feature of chemoresistant cancer cells. nih.govfrontiersin.org To sustain their high proliferation rates and survive the stress induced by chemotherapy, resistant cells often exhibit significant alterations in their metabolic pathways. nih.govyoutube.com

Metabolic adaptations in anthracycline-resistant cells may include:

Altered Glucose Metabolism: Many resistant cancer cells display an increased reliance on glycolysis, even in the presence of oxygen (the Warburg effect). frontiersin.org This metabolic shift provides the necessary energy and building blocks for cell growth and proliferation.

Changes in Mitochondrial Metabolism: While some resistant cells exhibit a glycolytic phenotype, others may show adaptive mitochondrial reprogramming to maintain energy production and reduce reliance on pathways targeted by the drug. nih.gov

Increased Glutamine Metabolism: Glutamine is a crucial nutrient for cancer cells, providing nitrogen for nucleotide and amino acid synthesis and carbon for replenishing the tricarboxylic acid (TCA) cycle. Enhanced glutaminolysis has been observed in some drug-resistant models. nih.gov

Contribution of Regulatory RNAs (e.g., microRNAs) and Extracellular Vesicles (Exosomes) to Resistance Phenotypes

In recent years, non-coding RNAs and intercellular communication via extracellular vesicles have been recognized as important players in the development of drug resistance.

MicroRNAs (miRNAs): These are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.gov Dysregulation of miRNA expression is common in cancer and can contribute to anthracycline resistance by modulating the expression of genes involved in drug transport, DNA repair, apoptosis, and other resistance mechanisms. nih.gov For example, some miRNAs can target the expression of ABC transporter genes, while others can regulate the p53 or Bcl-2 pathways. nih.gov

Extracellular Vesicles (EVs), including Exosomes: Exosomes are small vesicles secreted by cells that can transfer proteins, lipids, and nucleic acids, including miRNAs, to recipient cells. nih.govmdpi.com There is growing evidence that cancer cells can horizontally transfer resistance-conferring molecules to sensitive cells via exosomes. scientificarchives.com For instance, exosomes from resistant cells may contain miRNAs or ABC transporters that can be taken up by sensitive cells, thereby inducing a resistant phenotype. scientificarchives.com

Preclinical Research Models for Anthracycline Investigations

In Vitro Cell Culture Models: Immortalized Cell Lines, Primary Cell Cultures, and Organoid Systems

In vitro models are fundamental in the initial stages of preclinical research for anthracyclines, allowing for high-throughput screening and mechanistic studies in a controlled environment.

Immortalized Cell Lines: These are cornerstone tools in anthracycline research. They are derived from tumors and have the ability to proliferate indefinitely in culture. A wide variety of cancer cell lines are used to test the efficacy of anthracyclines against different cancer types. For example, breast cancer cell lines (e.g., MCF-7, MDA-MB-231), leukemia cell lines (e.g., K562, HL-60), and lung cancer cell lines (e.g., A549) are commonly employed. These models are crucial for determining cytotoxic concentrations and elucidating the molecular pathways affected by these drugs.

Primary Cell Cultures: Unlike immortalized cell lines, primary cells are isolated directly from tissues and have a finite lifespan. They more closely represent the physiology of the tissue of origin. In anthracycline research, primary cancer cells can be used to assess drug sensitivity in a context that is more representative of the patient's tumor. Additionally, non-cancerous primary cells, such as cardiomyocytes, are vital for studying the off-target toxicities of anthracyclines.

Organoid Systems: Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to mimic the structure and function of an organ. Cancer organoids, or "tumoroids," are increasingly used in preclinical anthracycline studies as they better recapitulate the tumor microenvironment and heterogeneity compared to 2D cell cultures. This advanced model can provide more predictive data on drug efficacy and resistance.

Below is an interactive table summarizing common in vitro models for anthracycline research.

Model TypeExamplesKey Applications in Anthracycline Research
Immortalized Cell Lines MCF-7 (Breast Cancer), K562 (Leukemia), A549 (Lung Cancer)High-throughput screening, mechanism of action studies, resistance development.
Primary Cell Cultures Patient-derived cancer cells, primary cardiomyocytesPersonalized medicine approaches, cardiotoxicity assessment.
Organoid Systems Patient-derived tumoroids, cardiac organoidsEfficacy in a 3D microenvironment, toxicity testing on organ-specific models.

In Vivo Animal Models: Rodent and Zebrafish Systems for Efficacy and Mechanistic Studies

Animal models are indispensable for evaluating the systemic effects, efficacy, and potential toxicities of anthracyclines before they can be considered for human trials.

Rodent Models: Mice and rats are the most extensively used animal models in anthracycline research. nih.gov Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are common for assessing anti-tumor efficacy. nih.gov Genetically engineered mouse models (GEMMs), which develop spontaneous tumors that more closely mimic human cancer progression, are also employed. Beyond efficacy, rodent models are crucial for studying the dose-limiting cardiotoxicity of anthracyclines.

Zebrafish Systems: The zebrafish (Danio rerio) has emerged as a valuable model for high-throughput screening of drug efficacy and toxicity. Their rapid development, optical transparency, and genetic tractability make them ideal for observing the effects of anthracyclines on tumor growth and organ development in real-time. Zebrafish models are particularly useful for studying cardiotoxicity, as drug-induced changes in heart function can be easily visualized and quantified.

Development and Characterization of Anthracycline-Resistant Cell Lines and Animal Models

Acquired resistance to anthracyclines is a significant clinical challenge. Preclinical models of resistance are therefore critical for understanding the underlying mechanisms and for developing strategies to overcome it.

Resistant Cell Lines: Anthracycline-resistant cell lines are typically developed in the laboratory by exposing parental cancer cell lines to gradually increasing concentrations of an anthracycline over a prolonged period. plos.orgnih.gov Characterization of these resistant lines often reveals mechanisms such as increased drug efflux (mediated by transporters like P-glycoprotein), altered drug metabolism, and modifications in the drug target (topoisomerase II). plos.orgnih.gov

Resistant Animal Models: Animal models of anthracycline resistance can be developed by implanting resistant cell lines into immunodeficient rodents. These models are used to test the efficacy of new drugs or combination therapies aimed at overcoming resistance in a systemic context.

The following table outlines the process of developing and characterizing anthracycline-resistant models.

ModelDevelopment MethodKey Characteristics for Analysis
Resistant Cell Lines Continuous exposure of cancer cell lines to escalating anthracycline concentrations.Increased IC50 values, expression of drug efflux pumps, alterations in cell cycle and apoptosis pathways. plos.org
Resistant Animal Models Implantation of resistant cell lines into immunocompromised rodents.Tumor growth in the presence of anthracycline treatment, evaluation of resistance mechanisms in vivo.

Advanced Model Systems for Studying Specific Organ System Responses (e.g., Cardiomyocyte Models for Toxicological Mechanisms)

The cardiotoxicity of anthracyclines is a major dose-limiting side effect. frontiersin.org Advanced in vitro models are crucial for dissecting the molecular mechanisms of this toxicity and for screening for less cardiotoxic analogues or cardioprotective agents.

Cardiomyocyte Models: Primary neonatal or adult rodent ventricular myocytes are traditional models for studying anthracycline-induced cardiotoxicity. However, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming the new standard. hiPSC-CMs can be generated from healthy individuals and patients, allowing for the investigation of genetic predispositions to cardiotoxicity. These cells recapitulate key aspects of human cardiomyocyte physiology and their response to anthracyclines, including oxidative stress, DNA damage, and apoptosis.

Methodologies for Assessing Cellular and Molecular Responses in Preclinical Settings

A variety of sophisticated assays are used to quantify the cellular and molecular responses to anthracyclines in the preclinical models described above.

DNA Damage Assays: Since the primary mechanism of action of anthracyclines involves DNA damage, assays that detect DNA strand breaks are fundamental. drugbank.comnih.gov The Comet assay (single-cell gel electrophoresis) can detect both single- and double-strand DNA breaks. nih.gov Immunofluorescence staining for phosphorylated histone H2AX (γH2AX) is a sensitive method for visualizing DNA double-strand breaks.

Gene Expression Profiling: Microarray and RNA-sequencing (RNA-seq) are powerful techniques used to analyze global changes in gene expression following anthracycline treatment. nih.gov This can reveal the cellular pathways that are perturbed by the drug, including those involved in cell cycle arrest, apoptosis, and DNA repair. nih.gov

Proteomic Analyses: Proteomics involves the large-scale study of proteins. Techniques such as mass spectrometry can be used to identify and quantify changes in the proteome of cells or tissues after exposure to anthracyclines. unit.nonih.gov This can provide insights into changes in protein expression, post-translational modifications, and protein-protein interactions that are critical to the drug's mechanism of action and toxicity. unit.nonih.gov

The table below details common methodologies for assessing cellular and molecular responses.

MethodologyPrincipleInformation Gained
Comet Assay Electrophoresis of single cells to separate damaged DNA fragments.Quantification of single- and double-strand DNA breaks. nih.gov
γH2AX Staining Immunofluorescent detection of phosphorylated H2AX at sites of DNA double-strand breaks.Visualization and quantification of DNA double-strand breaks.
Gene Expression Profiling (Microarray/RNA-seq) Measures the abundance of thousands of mRNA transcripts simultaneously.Identification of cellular pathways and biological processes affected by the drug. nih.gov
Proteomic Analyses Mass spectrometry-based identification and quantification of proteins.Understanding changes in protein expression and post-translational modifications. unit.nonih.gov

Advanced Analytical and Spectroscopic Techniques for Anthracycline Research

Spectroscopic Methods for Structural Characterization and Interaction Studies (UV-Vis, FT-IR, Raman Spectroscopy, SERS)

Spectroscopic techniques are fundamental tools for the detailed structural analysis of anthracyclines and for investigating their interactions with cellular components. These methods provide insights into the molecular vibrations, electronic transitions, and structural integrity of these compounds. tudublin.ie

Ultraviolet-Visible (UV-Vis) Spectroscopy is routinely employed for the initial characterization of anthracyclines. The UV-Vis absorption spectra of anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) are nearly identical, exhibiting a characteristic maximum absorption at approximately 480-490 nm. tudublin.ie While this similarity makes it challenging to differentiate between closely related anthracyclines using UV-Vis alone, the technique is invaluable for quantifying the concentration of these drugs in solution and for studying their binding interactions with macromolecules such as DNA. tudublin.ienih.gov Changes in the absorption spectrum, such as shifts in the maximum wavelength or changes in molar absorptivity, can indicate the formation of drug-DNA complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides detailed information about the vibrational modes of the functional groups within the anthracycline molecule. The FT-IR spectra of anthracyclines display a strong, isolated carbonyl band in the range of 1690-1730 cm⁻¹, along with bands attributed to ring vibrations between 1573-1582 cm⁻¹ and 1613-1625 cm⁻¹. tudublin.ie This technique is particularly useful for confirming the presence of specific chemical bonds and for studying how these bonds are affected by interactions with other molecules.

Raman Spectroscopy , including Resonance Raman (RR) and Surface-Enhanced Raman Spectroscopy (SERS), offers high-resolution vibrational information that complements FT-IR data. A significant advantage of Raman spectroscopy is its ability to analyze samples in aqueous solutions with minimal interference from water molecules. The high information content of Raman spectra makes it a powerful tool for characterizing drug-cell interactions and monitoring the uptake and distribution of anthracyclines within single cells. tudublin.ienih.gov SERS, in particular, enhances the Raman signal by orders of magnitude, allowing for the detection of very low concentrations of anthracyclines, making it a promising technique for sensitive in vitro and in vivo studies. tudublin.ie

Spectroscopic TechniqueKey Findings and Applications in Anthracycline Research
UV-Visible Spectroscopy- Maximum absorption for doxorubicin and daunorubicin near 480-490 nm. tudublin.ie
  • Used for quantification and studying drug-DNA interactions. nih.gov
  • FT-IR Spectroscopy- Identifies characteristic functional groups, such as the strong carbonyl band (1690-1730 cm⁻¹). tudublin.ie
  • Provides insights into molecular structure and intermolecular interactions.
  • Raman Spectroscopy- Enables non-invasive, label-free detection of cellular changes at the single-cell level. tudublin.ie
  • Monitors drug uptake and distribution within cellular compartments. nih.gov
  • Surface-Enhanced Raman Spectroscopy (SERS)- Offers significantly enhanced signal intensity for detecting low concentrations of anthracyclines. tudublin.ie
    Table 1: Summary of Spectroscopic Techniques in Anthracycline Research.

    Chromatographic and Electrophoretic Techniques for Compound Quantification and Metabolite Profiling in Research Samples

    Accurate quantification of anthracyclines and their metabolites in biological matrices is essential for pharmacokinetic studies and for understanding their metabolic fate. Chromatographic and electrophoretic techniques are the cornerstones of these analytical efforts.

    High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used method for the separation and quantification of anthracyclines. When combined with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific platform for the simultaneous determination of parent drugs and their metabolites in complex biological samples like plasma, urine, and tissue homogenates. nih.gov For instance, a validated LC-MS/MS method can achieve a lower limit of quantification (LLOQ) of 0.10 µg/L for doxorubicin and epirubicin (B1671505), and 0.03 µg/L for daunorubicin and idarubicin (B193468) in human urine. nih.gov Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix before analysis. nih.gov

    Electrophoretic techniques , such as Capillary Electrophoresis (CE), offer an alternative with high separation efficiency and short analysis times. nih.gov Methods like Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Microemulsion Electrokinetic Chromatography (MEEKC) have been successfully applied to the simultaneous separation of different classes of anticancer drugs, including anthracyclines. nih.gov These techniques are particularly beneficial for clinical analysis due to their potential for high sample throughput. nih.gov

    TechniqueApplication in Anthracycline ResearchKey Findings/Capabilities
    HPLC-MS/MSQuantification of anthracyclines and metabolites in biological fluids.- LLOQ of 0.10 µg/L for doxorubicin and epirubicin in urine. nih.gov
  • LLOQ of 0.03 µg/L for daunorubicin and idarubicin in urine. nih.gov
  • Capillary Electrophoresis (CE)Simultaneous separation of anthracyclines and other anticancer drugs.- MEEKC provides short separation times and high peak efficiencies. nih.gov
  • Good potential for application in plasma samples. nih.gov
  • Table 2: Chromatographic and Electrophoretic Techniques for Anthracycline Analysis.

    Advanced Imaging Modalities for Subcellular Localization and Molecular Interaction Studies (e.g., Fluorescence Microscopy, Nuclear Imaging of Molecular Targets)

    Visualizing the distribution of anthracyclines within cells and identifying their molecular targets are crucial for understanding their mechanisms of action and toxicity. Advanced imaging modalities provide the necessary spatial resolution to investigate these processes.

    Fluorescence Microscopy , particularly confocal fluorescence microscopy, takes advantage of the intrinsic fluorescence of anthracyclines to map their subcellular localization. These studies have shown that anthracyclines can accumulate in the nucleus and cytoplasm. The specific distribution can be influenced by the structure of the anthracycline derivative. For example, doxorubicin has been observed to preferentially accumulate in the cell nuclei.

    Nuclear Imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are being explored to non-invasively monitor the molecular processes affected by anthracyclines in vivo. nih.govfrontiersin.org These methods utilize radiolabeled probes that target specific molecular pathways implicated in anthracycline-induced cardiotoxicity, including apoptosis, necrosis, reactive oxygen species (ROS) production, and mitochondrial dysfunction. nih.govnih.gov For instance, nuclear probes can be designed to detect changes in mitochondrial membrane potential or the activity of caspases, which are key enzymes in the apoptotic pathway. researchgate.net This approach holds promise for the early detection of cardiac injury before significant functional decline occurs. nih.gov

    Imaging ModalityApplication in Anthracycline ResearchKey Insights
    Fluorescence MicroscopyMapping the subcellular distribution of anthracyclines.- Reveals accumulation in the nucleus and cytoplasm.
  • Distribution patterns can vary between different anthracycline analogs.
  • Nuclear Imaging (PET, SPECT)In vivo monitoring of molecular targets and pathways affected by anthracyclines.- Enables non-invasive assessment of apoptosis, ROS production, and mitochondrial dysfunction. nih.govnih.gov
  • Potential for early detection of cardiotoxicity. nih.gov
  • Table 3: Advanced Imaging Modalities in Anthracycline Research.

    Biomechanical and Physiological Assessment Techniques in Preclinical Models (e.g., Cardiac Magnetic Resonance Feature Tracking, Topological Flow Data Analysis)

    Assessing the impact of anthracyclines on cardiac function in preclinical models is vital for understanding and mitigating their cardiotoxic effects. Advanced biomechanical and physiological assessment techniques offer sensitive measures of cardiac performance.

    Cardiac Magnetic Resonance (CMR) Feature Tracking is an imaging technique that allows for the quantitative analysis of myocardial strain, providing a more sensitive measure of cardiac function than traditional ejection fraction measurements. frontiersin.org CMR can track the movement of anatomical features along the myocardial boundary throughout the cardiac cycle to calculate strain. frontiersin.org Studies have shown that CMR can detect early changes in myocardial tissue, such as edema and fibrosis, which are hallmarks of anthracycline-induced cardiotoxicity. nih.govjacc.org For example, T2 mapping, a CMR technique, can identify intracardiomyocyte edema as an early and potentially reversible marker of doxorubicin-induced cardiotoxicity. jacc.orgnih.gov

    Topological Flow Data Analysis (TFDA) is a novel approach for assessing cardiac function by mathematically defining vortical flow structures within the heart. nih.gov A study on childhood cancer survivors treated with anthracyclines demonstrated that TFDA could identify cardiac dysfunction before conventional echocardiographic markers. nih.gov Parameters such as the number of abnormal vortices and circulation were found to be altered in these patients, highlighting the potential of TFDA as a sensitive tool for the early detection and long-term monitoring of cardiotoxicity. nih.gov

    TechniqueApplication in Anthracycline ResearchKey Findings
    Cardiac Magnetic Resonance (CMR) Feature TrackingEarly detection and monitoring of anthracycline-induced cardiotoxicity.- Detects changes in myocardial strain, edema, and fibrosis. frontiersin.orgnih.gov
  • T2 mapping can identify early, reversible cardiomyocyte edema. jacc.orgnih.gov
  • Topological Flow Data Analysis (TFDA)Sensitive assessment of cardiac dysfunction.- Identifies altered vortical flow patterns in the heart. nih.gov
  • Can detect cardiotoxicity earlier than conventional echocardiography. nih.gov
  • Table 4: Biomechanical and Physiological Assessment Techniques.

    Application of High-Throughput -omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Anthracycline Research

    High-throughput -omics technologies have revolutionized anthracycline research by enabling a comprehensive, systems-level understanding of their mechanisms of action and toxicity.

    Genomics studies, including genome-wide association studies (GWAS), have identified genetic variants that may predispose individuals to anthracycline-induced cardiotoxicity. nih.govnih.gov These studies have implicated genes involved in drug transport, metabolism, oxidative stress, and DNA repair in the variable patient response to anthracycline therapy. nih.govresearchgate.net For example, variants in genes encoding solute carrier transporters (SLCs) have been associated with a decreased risk of cardiotoxicity, potentially by influencing the uptake of anthracyclines into cardiac cells. nih.gov

    Transcriptomics , through techniques like RNA sequencing, provides a snapshot of the gene expression changes induced by anthracycline treatment. iu.edu Transcriptome-wide association studies (TWAS) have identified specific genes whose expression levels are associated with an increased risk of cardiotoxicity. iu.edu These studies have revealed that anthracyclines can significantly alter the expression of genes involved in essential cellular processes such as ribosomal function and spliceosomal pathways. iu.edu

    Proteomics analyzes the large-scale expression and modification of proteins in response to anthracycline exposure. Studies have identified alterations in proteins involved in translation, metabolism, mitochondrial function, and muscle contraction in cardiac tissues treated with anthracyclines. frontiersin.orgnih.gov This information provides insights into the molecular pathways that are disrupted by these drugs and can help identify potential biomarkers of cardiotoxicity. frontiersin.org

    Metabolomics focuses on the global profiling of small-molecule metabolites in biological systems. mdpi.com Research in this area has shown that anthracycline treatment can lead to significant perturbations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, and the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov For instance, studies in animal models have revealed that doxorubicin-induced heart failure is associated with abnormal phenylalanine, tyrosine, and tryptophan biosynthesis. nih.gov

    -omics TechnologyApplication in Anthracycline ResearchKey Research Findings
    GenomicsIdentification of genetic variants associated with cardiotoxicity.- Variants in SLC transporter genes may influence susceptibility to cardiotoxicity. nih.gov
  • Implicates genes involved in drug metabolism and DNA repair. nih.gov
  • TranscriptomicsAnalysis of gene expression changes in response to anthracyclines.- Identifies gene expression signatures associated with cardiotoxicity. iu.edu
  • Reveals alterations in ribosomal and spliceosomal pathways. iu.edu
  • ProteomicsStudy of protein expression and modification.- Shows changes in proteins related to mitochondrial function and muscle contraction. frontiersin.orgnih.gov
  • Identifies potential protein biomarkers of cardiac damage. frontiersin.org
  • MetabolomicsProfiling of small-molecule metabolites.- Reveals perturbations in amino acid and fatty acid metabolism. mdpi.comnih.gov
  • Links metabolic changes to the mechanisms of cardiotoxicity.
  • Table 5: High-Throughput -omics Technologies in Anthracycline Research.

    Emerging Research Frontiers and Unresolved Questions for Anthracyclines

    Development of Novel Anthracycline Analogues with Tailored Biological Profiles and Reduced Off-Target Effects

    A primary goal in anthracycline research is the synthesis of new analogues with an improved therapeutic index—maximizing anticancer activity while minimizing harmful side effects, particularly cardiotoxicity. illinois.eduillinois.edu Since the discovery of daunorubicin (B1662515), over 1,000 structural analogues have been produced through chemical modification in an attempt to abrogate cardiac toxicity and overcome drug resistance. nih.gov

    Research has focused on modifying the two main components of the anthracycline structure: the tetracyclic aglycone and the daunosamine (B1196630) sugar moiety. wikipedia.orgnih.gov Modifications to the aminosugar at position 4' have yielded compounds like 4'-deoxyDX and 4'-O-methylDX, which showed greater toxicity to tumor colony-forming units than the parent compound, doxorubicin (B1662922). nih.gov Conversely, 11-deoxyDX, with a modification on the aglycone, was found to be less toxic. nih.gov Another strategy involves removing the methoxyl group at position 4 of the aglycone, which resulted in analogues like 4-demethoxyDX and 4-demethoxyDNR that proved more cytotoxic than their parent compounds. nih.gov

    These structural alterations aim to change how the drug interacts with cellular targets. The primary cytotoxic mechanism of anthracyclines involves the inhibition of topoisomerase II, which leads to DNA breaks and cell death. wikipedia.org However, off-target effects, such as the generation of reactive oxygen species (ROS) in cardiomyocytes, contribute to toxicity. researchgate.net Novel analogues are designed to maintain or enhance topoisomerase II inhibition in cancer cells while reducing ROS production or interaction with topoisomerase IIβ (Top2β) in heart cells, which is a key mediator of cardiotoxicity. mdpi.com The development of compounds like epirubicin (B1671505) and idarubicin (B193468) represents earlier successes in creating analogues with reduced cardiotoxic side effects, though without necessarily superior anti-cancer activity. wikipedia.org

    Table 1: Examples of Anthracycline Analogue Modifications and Preclinical Findings
    Analogue TypeStructural ModificationObserved Preclinical EffectReference
    4'-modified analogues (e.g., 4'-deoxyDX)Modification at the 4' position of the aminosugarIncreased cytotoxicity to tumor colony-forming units compared to parent compound. nih.gov
    4-demethoxy analogues (e.g., 4-demethoxyDX)Removal of the methoxyl group at position 4 of the aglyconeIncreased cytotoxicity compared to parent compounds. nih.gov
    11-deoxyDXModification at the 11 position of the aglyconeReduced cytotoxicity compared to doxorubicin. nih.gov
    EpirubicinStereochemical modification of the aminosugarSimilar anti-tumor activity to doxorubicin with reduced cardiotoxicity. wikipedia.org
    IdarubicinFat-soluble variant of daunorubicinOrally bioavailable with a distinct activity profile. wikipedia.org

    Innovative Strategies for Overcoming Anthracycline Resistance in Preclinical Settings

    Acquired resistance is a significant clinical challenge for anthracycline-based therapies. nih.gov Preclinical research is actively exploring innovative strategies to circumvent the complex mechanisms that cancer cells employ to evade the cytotoxic effects of these drugs.

    Several mechanisms of resistance have been identified. One of the most studied is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to actively remove anthracyclines from the cancer cell, reducing their intracellular concentration. nih.gov Other mechanisms include alterations in the drug's target (topoisomerase II), enhanced DNA damage repair capabilities, and increased drug inactivation. plos.org

    Strategies to overcome this resistance are multifaceted. One approach involves the co-administration of agents that inhibit resistance mechanisms. For example, efflux pump inhibitors can be used to restore intracellular concentrations of the anthracycline. Another strategy is the development of novel analogues that are not substrates for these efflux pumps or that can overcome target-site alterations. nih.gov Preclinical models, such as doxorubicin-resistant P388 leukemia cells, are crucial for testing cross-resistance and screening for compounds that can reverse this phenomenon. nih.gov Furthermore, research into the cellular pathways that are altered in resistant cells can reveal new therapeutic targets. For instance, studies have shown that doxorubicin resistance can be associated with an upregulation of mitochondrial metabolism, suggesting that agents targeting mitochondria could re-sensitize resistant cells. researchgate.net

    Table 2: Preclinical Strategies to Overcome Anthracycline Resistance
    StrategyMechanism of ActionPreclinical Approach/ModelReference
    Efflux Pump InhibitionBlocks ABC transporters (e.g., P-gp) to increase intracellular drug concentration.Co-administration of inhibitors with anthracyclines in resistant cell lines. nih.gov
    Development of Novel AnaloguesDesign of anthracyclines that are poor substrates for efflux pumps or have altered target interactions.Screening of new chemical entities against resistant cancer cell lines. nih.gov
    Targeting Altered MetabolismInhibiting metabolic pathways, such as mitochondrial metabolism, that are upregulated in resistant cells.Use of mitochondrial-targeted drugs in doxorubicin-resistant osteosarcoma models. researchgate.net
    Modulating DNA RepairInhibiting enhanced DNA repair mechanisms in resistant cells to increase the efficacy of DNA-damaging anthracyclines.Combination therapy with PARP inhibitors in preclinical models. mdpi.com

    Investigation of Anthracycline Repurposing for Other Biological Indications (e.g., Anti-infective Agents)

    Drug repurposing, which involves finding new uses for approved drugs, offers a cost- and time-effective alternative to traditional drug development. nih.govnih.gov Anthracyclines, including beromycin, are being investigated for indications beyond cancer, particularly as anti-infective agents. nih.govnih.gov

    The structural similarity of anthracyclines to other antibiotics and their mechanism of DNA intercalation suggest potential activity against microbial pathogens. researchgate.net Research has demonstrated that some anthracyclines possess antibacterial properties. nih.gov For example, studies have shown that anthracyclines like mitoxantrone (B413) can exhibit improved bacteriostatic and bactericidal effects against various multidrug-resistant (MDR) bacteria, particularly in host-mimicking media. nih.gov The proposed mechanisms for this antibacterial action include causing membrane damage, increasing ROS production, and inducing DNA damage in bacteria. nih.gov

    Furthermore, specific anthracyclines have shown potential as antiviral agents. A 1974 study reported on the antiviral activity of beromycin and carminomycin. nih.gov The study found that these antibiotics could suppress the replication of influenza viruses (Orthomyxoviridae) and vaccinia virus in preclinical models, such as chick embryos. nih.gov This suggests that the biological activities of certain anthracyclines extend to inhibiting viral processes, opening a potential avenue for repurposing these compounds, perhaps at lower doses, to treat infectious diseases. nih.gov The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, making the repurposing of established drugs like anthracyclines an attractive area of research. nih.govnih.gov

    Systems Biology Approaches to Elucidate Complex Inter-pathway Signaling in Response to Anthracyclines

    Understanding the multifaceted cellular response to anthracyclines requires a holistic perspective that goes beyond single-target interactions. Systems biology, which integrates large-scale 'omics' data (genomics, proteomics, metabolomics), provides a powerful framework for deciphering the complex signaling networks that are perturbed by these drugs. nih.govnih.gov

    Genomic and proteomic analyses are used to create comprehensive maps of the changes in gene and protein expression following anthracycline treatment. For instance, translational proteomics has been used to analyze protein alterations in cardiac tissues exposed to doxorubicin, epirubicin, and idarubicin. nih.govnih.gov Such studies have identified key proteins and pathways involved in anthracycline-induced cardiotoxicity, including those related to mitochondrial function, metabolism, and NF-κB signaling. nih.govnih.gov By comparing proteomic data from in vitro cardiac microtissues with human heart biopsies, researchers can identify clinically relevant biomarkers and therapeutic targets. nih.gov

    In the context of cancer therapy, gene expression profiling helps to understand and predict chemoresistance. nih.gov By comparing gene expression in chemoresistant and non-resistant breast cancer cells, researchers have identified differentially expressed genes and pathways, such as those involving ABC transporters. nih.gov These systems-level approaches provide deeper insights into the mechanisms of action and resistance, revealing complex inter-pathway signaling and helping to identify predictive biomarkers for patient response. nih.govfrontiersin.orgelsevierpure.com This comprehensive understanding is essential for developing more effective and personalized therapeutic strategies involving anthracyclines. nih.gov

    Integration of Computational Modeling, Machine Learning, and Artificial Intelligence in Anthracycline Research and Development

    The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is revolutionizing anthracycline research. These technologies offer powerful methods for analyzing complex biological data, predicting drug activity, and designing novel compounds with improved properties. nih.govmdpi.com

    In silico optimization and pattern recognition analysis are being used to guide the design of new anthracycline analogues. nih.gov By modeling molecular properties such as water solubility, polar surface area, and lipophilicity (Log P), researchers can predict the pharmaceutical activity of potential drug candidates before they are synthesized. nih.govbiomedpharmajournal.org This computational pre-screening accelerates the development process and helps in elucidating potentially advantageous analogues from known effective pharmaceuticals. nih.gov

    Q & A

    Q. What molecular mechanisms underlie anthracycline-induced DNA damage in cancer cells, and how do these differ between analogs like doxorubicin and epirubicin?

    Anthracyclines intercalate into DNA and inhibit topoisomerase II, generating double-strand breaks. Recent studies highlight differential activation of DNA damage checkpoints (e.g., G2/M arrest) and oxidative phosphorylation inhibition across analogs, as shown by transcriptomic profiling of hiPSC-CMs treated with 500 nM anthracyclines . For example, doxorubicin and epirubicin exhibit stronger suppression of oxidative phosphorylation pathways compared to idarubicin or daunorubicin, likely due to structural variations in methoxy/hydroxyl groups affecting lipophilicity and cellular uptake dynamics . Methodologically, combining RNA sequencing with pathway enrichment analysis (e.g., Ingenuity Pathway Analysis) can resolve analog-specific mechanisms .

    Q. What experimental models are most robust for studying anthracycline cardiotoxicity, and how do they address interspecies variability?

    Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are now preferred over rodent models due to their human-relevant transcriptomic responses. Key endpoints include RNA-seq analysis of death receptor signaling (e.g., TNFRSF10B, FAS), calcium homeostasis, and ROS pathways . For in vivo studies, cumulative dose thresholds (e.g., >550 mg/m² doxorubicin) in pediatric cohorts correlate with echocardiographic markers like reduced ejection fraction, validated by multivariate LASSO regression models (C-index: 0.82) .

    Q. How do risk factors such as cumulative dose, age, and concurrent therapies modulate anthracycline cardiotoxicity?

    Cumulative dose (>300 mg/m²), prior cardiovascular disease, and combination therapies (e.g., cyclophosphamide) synergistically increase cardiotoxicity risk. Pediatric studies show a 9% incidence of cardiotoxicity at >550 mg/m², with age <5 years as an independent risk factor . Mechanistically, iron-mediated free radical generation and p53-dependent apoptosis in cardiomyocytes are key contributors .

    Advanced Research Questions

    Q. What predictive biomarkers can identify patients at high risk of anthracycline cardiotoxicity or resistance?

    A diagnostic nomogram integrating cumulative dose, troponin I levels, and ejection fraction (AUC: 0.89) was validated in pediatric hematologic malignancies . Genomic biomarkers like TP53 and CHEK2 mutations are linked to anthracycline resistance via impaired DNA damage response, though in vitro/in vivo contradictions necessitate validation in patient-derived xenografts . Transcriptomic signatures (e.g., CIN25/CIN70) showed predictive potential in breast cancer trials but lacked significance after adjusting for conventional markers .

    Q. How can transcriptomic data resolve contradictions between in vitro and in vivo anthracycline response mechanisms?

    Discordant findings (e.g., p53 activation in vitro vs. clinical resistance) may arise from tumor microenvironment interactions. Hierarchical clustering of hiPSC-CM transcriptomes revealed analog-specific pathway activation (e.g., doxorubicin/epirubicin cluster vs. idarubicin/daunorubicin cluster), suggesting context-dependent signaling . Multi-omics integration (RNA-seq, proteomics) and patient-derived organoids are recommended to bridge this gap .

    Q. What methodological frameworks optimize the design of clinical trials testing anthracycline combinations with cardioprotectants?

    Phase II trials should use continuous safety/efficacy monitoring rather than fixed cohort stops. For example, a Bayesian design for idarubicin + cytarabine trials employed toxicity/response boundaries, enabling early termination if toxicity exceeded 10% above standard regimens. This approach reduced median patient enrollment by 50% while maintaining statistical power .

    Q. How do novel anthracycline analogs or liposomal formulations mitigate cardiotoxicity without compromising antitumor efficacy?

    Third-generation analogs (e.g., amrubicin) and PEGylated liposomal doxorubicin reduce cardiac uptake by altering pharmacokinetics. Preclinical studies using fluorescence-based cellular uptake assays (exploiting anthracycline intrinsic fluorescence) quantified reduced cardiomyocyte penetration in liposomal formulations . However, tumor-targeted delivery systems require validation in orthotopic models to ensure sustained efficacy .

    Q. What statistical strategies address heterogeneity in anthracycline response across molecular subtypes (e.g., Luminal B vs. Basal breast cancer)?

    In the FLEX trial, MammaPrint/BluePrint subtyping revealed Luminal B tumors (MP H2) had higher pCR rates with anthracyclines (OR: 2.1), while MP H1 Luminal B tumors showed no benefit. Subgroup-specific Cox regression and decision curve analysis (DCA) are critical for interpreting such heterogeneity .

    Methodological Notes

    • Data Contradictions : Address conflicting results (e.g., CIN25 signature vs. clinical outcomes) by stratifying analyses by molecular subtypes or adjusting for confounders like CEP17 amplification .
    • Experimental Validation : Prioritize orthogonal methods (e.g., immunoblotting for transcriptomic findings) and multi-center cohorts to enhance reproducibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.